molecular formula C22H22N2O4S B3735502 N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3735502
M. Wt: 410.5 g/mol
InChI Key: TYFSPIHQRKDQGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the glycinamide backbone, and the subsequent introduction of the phenyl rings. The methoxy and methylphenylsulfonyl groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide functional group (-CONH2), which is part of the glycinamide moiety. This group is known for its ability to form hydrogen bonds, which could influence the compound’s physical and chemical properties. The phenyl rings, methoxy group, and methylphenylsulfonyl group are all electron-rich, which could also impact the compound’s reactivity .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide” could potentially undergo a variety of chemical reactions. These could include substitution reactions at the phenyl rings or the amide group, as well as reactions involving the breaking and forming of amide bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group could allow for hydrogen bonding, which might impact properties like solubility and melting point. The electron-rich phenyl rings, methoxy group, and methylphenylsulfonyl group could influence the compound’s reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could include studies to determine its mechanism of action, as well as assessments of its safety and efficacy in relevant biological models .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-17-11-13-21(14-12-17)29(26,27)24(19-8-4-3-5-9-19)16-22(25)23-18-7-6-10-20(15-18)28-2/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFSPIHQRKDQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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